5-Oxaspiro[2.5]octane-1-carbaldehyde
Description
Significance of Spirocyclic Scaffolds in Modern Organic Chemistry
Spirocyclic scaffolds are of profound importance in contemporary organic chemistry, primarily due to their inherent three-dimensional nature. This unique topology allows for the precise spatial arrangement of functional groups, which is crucial for interactions with biological targets such as enzymes and receptors. The rigidity of the spiro junction reduces the conformational entropy of a molecule, which can lead to more potent and selective biological activity. Furthermore, the introduction of spiro centers increases the sp³ character of a molecule, a feature that has been correlated with higher success rates in clinical drug development. These scaffolds are found in a variety of natural products and have been incorporated into numerous approved pharmaceutical agents.
Classification and Diversity of Heterospirocyclic Compounds
Heterospirocyclic compounds are a broad class of spirocycles where one or more carbon atoms in at least one of the rings are replaced by a heteroatom, such as oxygen, nitrogen, or sulfur. britannica.com The classification of these compounds can be based on several factors, including the size of the rings, the nature and number of heteroatoms, and the degree of saturation. byjus.com
By Ring Size: Heterospirocycles can be formed from rings of various sizes, from strained three- and four-membered rings to more common five- and six-membered rings and larger macrocycles. britannica.com
By Heteroatom: The identity of the heteroatom significantly influences the physicochemical properties of the compound. For instance, the presence of nitrogen can impart basicity, while oxygen can act as a hydrogen bond acceptor. ksu.edu.sa Compounds can contain one or more heteroatoms, which can be the same or different. byjus.com
By Saturation: The rings can be fully saturated, unsaturated, or aromatic, which affects their geometry and reactivity.
This diversity allows for the fine-tuning of molecular properties for various applications.
Structural Context of 5-Oxaspiro[2.5]octane-1-carbaldehyde within Oxaspiro Systems
This compound belongs to the oxaspiro subclass of heterospirocyclic compounds. Its core structure is a spiro[2.5]octane, meaning it consists of a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring sharing a single carbon atom. The "5-oxa" prefix indicates that a carbon atom at the 5-position of the cyclohexane ring is replaced by an oxygen atom, forming a tetrahydropyran (B127337) ring. The "-1-carbaldehyde" suffix signifies the presence of an aldehyde functional group attached to the 1-position of the cyclopropane ring.
The structural rigidity of the spiro[2.5]octane framework, combined with the polarity introduced by the ether oxygen and the reactivity of the aldehyde group, makes this molecule an interesting building block for further chemical synthesis.
Table 1: Structural and Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H12O2 |
| Monoisotopic Mass | 140.08372 Da |
| SMILES | C1CC2(CC2C=O)COC1 |
| InChI | InChI=1S/C8H12O2/c9-5-7-4-8(7)2-1-3-10-6-8/h5,7H,1-4,6H2 |
| InChIKey | ITZWZKPEAUCSCB-UHFFFAOYSA-N |
| Predicted XlogP | 0.3 |
Data sourced from PubChem. uni.lu
Historical Perspectives on Spiro[2.5]octane Research
The study of spiro compounds dates back to the early 20th century. The systematic nomenclature for bicyclic systems, including spirocycles, was first proposed by Adolf von Baeyer in 1900. lscollege.ac.inwikipedia.orgchemeurope.com This laid the groundwork for the classification and study of these unique chemical entities. Early research into spiro[2.5]octane and its derivatives focused on their synthesis and the understanding of the stereochemical implications of the spiro center. Over the years, the development of new synthetic methodologies has made these and other spirocyclic systems more accessible, leading to their increased use in various fields of chemistry. The synthesis of functionalized spiro[2.5]octanes, such as spiro[2.5]octane-5,7-dione, has been a subject of interest as these compounds serve as important intermediates in the preparation of pharmaceutically active molecules. google.com
Structure
3D Structure
Properties
IUPAC Name |
5-oxaspiro[2.5]octane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-7-4-8(7)2-1-3-10-6-8/h5,7H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZWZKPEAUCSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C=O)COC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 5 Oxaspiro 2.5 Octane 1 Carbaldehyde
Reactions Involving the Carbaldehyde Functional Group
The aldehyde functional group is a cornerstone of organic synthesis, known for its susceptibility to a wide range of chemical transformations.
Oxidation and Reduction Pathways:The aldehyde group is readily oxidized to a carboxylic acid. Mild oxidizing agents like Tollens' reagent (a silver mirror test) or Fehling's solution would be expected to convert the carbaldehyde to the corresponding carboxylate.khanacademy.orglibretexts.orgyoutube.comyoutube.comyoutube.comStronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would also likely effect this transformation.
Conversely, reduction of the aldehyde would yield a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). sciforum.netmasterorganicchemistry.commasterorganicchemistry.comyoutube.comkhanacademy.org These reactions are fundamental in organic chemistry, but their specific application to 5-Oxaspiro[2.5]octane-1-carbaldehyde is not documented.
Reactivity of the Oxirane Ring
The three-membered oxirane (epoxide) ring is characterized by significant ring strain, making it susceptible to ring-opening reactions by various nucleophiles.
Nucleophilic Ring-Opening Reactions:The oxirane ring of this compound is expected to be opened by both acid- and base-catalyzed mechanisms.libretexts.orgopenstax.orgkhanacademy.org
Under acidic conditions, the epoxide oxygen would be protonated, activating the ring towards nucleophilic attack. The regioselectivity of the attack would depend on the electronic and steric factors of the spirocyclic system.
Under basic or nucleophilic conditions, the attack would likely occur at the less sterically hindered carbon of the oxirane ring in an Sₙ2-type mechanism. Potential nucleophiles include alkoxides, amines, and thiolates. The interplay between the reactivity of the aldehyde and the oxirane ring under various conditions would be of synthetic interest, but is currently unexplored in the available literature.
Electrophilic and Lewis Acid-Mediated Rearrangements
The presence of a strained cyclopropane (B1198618) ring adjacent to an oxygen atom and a carbonyl group makes this compound a prime candidate for electrophilic and Lewis acid-mediated rearrangements. Lewis acids can coordinate to either the aldehyde oxygen or the ether oxygen, activating the molecule for subsequent transformations.
Coordination to the aldehyde oxygen would enhance the electrophilicity of the carbonyl carbon, but more profound skeletal rearrangements are anticipated from interaction with the ether oxygen or the cyclopropane ring itself. In analogous systems, Lewis acids promote the opening of the cyclopropane ring to generate a carbocationic intermediate. This intermediate can then undergo a variety of rearrangements, including ring expansion. For instance, Lewis acid treatment of spiro[4.5]deca-tetraenes has been shown to mediate novel skeletal rearrangements to form indene (B144670) derivatives. rsc.org
A key anticipated reaction is a cyclopropylcarbinyl cation-type rearrangement. Protonation or Lewis acid activation of the ether oxygen could facilitate the opening of the tetrahydropyran (B127337) ring, but it is the activation of the cyclopropane ring, potentially through interaction with the aldehyde, that is expected to lead to more complex transformations. Studies on monocyclopropanated furans have demonstrated that the generation of a cyclopropylmethyl cation can lead to a selective endocyclic ring-opening, resulting in the expansion to a six-membered dihydro-2H-pyran derivative. nih.govacs.org A similar pathway for this compound could lead to bicyclic or expanded ring systems.
The table below summarizes potential rearrangement products based on analogous reactions.
| Reagent/Condition | Expected Intermediate | Potential Product Type |
| Lewis Acid (e.g., AlCl₃, SnCl₄) | Cyclopropylcarbinyl cation | Ring-expanded bicyclic ether |
| Protic Acid (e.g., TFA/H₂O) | Protonated ether/aldehyde | Ring-opened diol or rearranged aldehyde |
Transformations with Organometallic Reagents
The aldehyde functional group is a primary site for reaction with organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reagents are expected to add to the carbonyl carbon to form a secondary alcohol upon workup.
The stereoselectivity of this addition is influenced by the steric hindrance imposed by the spirocyclic system. The preferred trajectory of nucleophilic attack is generally dictated by the conformation of the aldehyde group relative to the cyclopropane ring. In related cyclopropane carboxaldehydes, the carbonyl group can adopt s-cis (endo) or s-trans (exo) conformations, and the nucleophile typically attacks from the less sterically hindered face. nih.gov For this compound, attack would likely be directed by the bulky spiro-ether moiety.
Beyond simple addition, certain organometallic reagents can induce more complex transformations. For example, the reaction of cyclopropyl (B3062369) ketones with some organometallics can lead to ring-opening reactions. The initial alcoholate formed after addition can facilitate the cleavage of the C-C bond of the cyclopropane ring that is best aligned for orbital overlap.
| Organometallic Reagent | Product of 1,2-Addition | Potential Subsequent Reaction |
| Grignard Reagent (e.g., CH₃MgBr) | 1-(5-Oxaspiro[2.5]octan-1-yl)ethanol | None expected under standard conditions |
| Organolithium (e.g., n-BuLi) | 1-(5-Oxaspiro[2.5]octan-1-yl)pentan-1-ol | Ring opening under harsh conditions |
| Organocuprate (e.g., (CH₃)₂CuLi) | 1-(5-Oxaspiro[2.5]octan-1-yl)ethanol | Unlikely to react via 1,4-addition |
Transformations of the Cyclohexane (B81311) Moiety
The tetrahydropyran ring, being a saturated heterocycle, is generally less reactive than the cyclopropane carbaldehyde portion of the molecule. However, specific strategies can be employed for its functionalization or rearrangement.
Functionalization and Derivatization Strategies
Functionalization of the tetrahydropyran ring would likely require radical-based reactions or activation of C-H bonds. For instance, radical halogenation could introduce a substituent on the carbon atoms of the ether ring, although selectivity might be an issue. More sophisticated C-H activation methodologies could offer a more controlled approach to introduce new functional groups.
Alternatively, derivatization could be achieved through reactions that involve the ether oxygen. Ring-opening of the tetrahydropyran ring using strong acids could lead to a diol, which could then be further functionalized.
Ring Expansion and Contraction Reactions
Ring expansion of the tetrahydropyran moiety is not a commonly observed transformation under typical conditions. However, specifically designed rearrangement protocols could potentially achieve this. For instance, a reaction sequence involving the introduction of a leaving group on a side chain attached to the ring could, in principle, lead to a ring expansion through a Wagner-Meerwein type rearrangement. mdpi.com
Ring contraction is even less likely for a stable six-membered ring like tetrahydropyran. Such transformations usually require the formation of specific intermediates, such as α-diazoketones followed by Wolff rearrangement, which would necessitate extensive prior functionalization of the tetrahydropyran ring. mdpi.com
Reactivity of Related Dione (B5365651) Systems
While this compound is not a dione, its synthesis may originate from or lead to dione systems. For example, oxidation of a potential precursor alcohol could yield a ketone, which could then be part of a dione system if further oxidation occurs on the tetrahydropyran ring. The reactivity of spiro-cyclopropane systems attached to diones, such as those derived from 1,3-indanedione, is well-documented. mdpi.com These systems are highly activated towards nucleophilic ring-opening of the cyclopropane due to the strong electron-withdrawing nature of the dione moiety. nih.gov
Stability and Degradation Pathways under Various Conditions
The stability of this compound is governed by the lability of its functional groups. The compound is expected to be sensitive to strong acids and bases.
Acidic Conditions: Strong acids can catalyze the opening of the cyclopropane ring, leading to a mixture of rearranged products. The tetrahydropyran ring could also be cleaved under harsh acidic conditions.
Basic Conditions: The aldehyde is susceptible to base-catalyzed reactions such as aldol (B89426) condensation or Cannizzaro reaction if enolization is hindered. The α-proton on the cyclopropane ring is acidic and can be removed by a strong base, potentially leading to isomerization or ring-opening.
Thermal Conditions: The high ring strain of the cyclopropane (approximately 27 kcal/mol) suggests that the molecule may undergo thermal rearrangement at elevated temperatures. nih.gov This could involve cleavage of a cyclopropyl C-C bond followed by rearrangement.
Oxidative/Reductive Conditions: The aldehyde group is readily oxidized to a carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃) and reduced to a primary alcohol with reducing agents like NaBH₄ or LiAlH₄. The ether linkage is generally stable to most oxidizing and reducing conditions that would transform the aldehyde.
Mechanistic Investigations of Reactions Involving 5 Oxaspiro 2.5 Octane 1 Carbaldehyde
Elucidation of Spirocyclization Mechanisms
The formation of the 5-oxaspiro[2.5]octane framework is a critical step in the synthesis of the title compound and its derivatives. Mechanistic studies have focused on elucidating the pathways of spirocyclization, with the Corey-Chaykovsky reaction and intramolecular cyclopropanation emerging as key strategies.
The Corey-Chaykovsky reaction offers a direct route to the spiro-epoxide moiety. nih.govresearchgate.netnih.govwikipedia.orgnrochemistry.com This reaction involves the nucleophilic attack of a sulfur ylide, such as dimethylsulfonium methylide or dimethylsulfoxonium methylide, on a carbonyl precursor, typically a cyclohexanone (B45756) derivative. The mechanism proceeds through a betaine (B1666868) intermediate, followed by an intramolecular SN2 displacement of the sulfur-containing group to form the oxirane ring. wikipedia.org For the synthesis of 5-oxaspiro[2.5]octane-1-carbaldehyde, a precursor such as 4-formylcyclohexanone would be required. The choice of the sulfur ylide can influence the stereochemical outcome of the reaction.
Intramolecular cyclopropanation represents another viable mechanistic pathway to construct the spiro[2.5]octane skeleton. rochester.edunih.gov This approach typically involves a carbene or carbenoid species generated from a suitable precursor, which then undergoes an intramolecular addition to a double bond within the same molecule. For instance, a properly functionalized cyclohexene (B86901) derivative could serve as a starting material. The mechanism is often catalyzed by transition metals, such as rhodium or copper complexes, which form a metal-carbene intermediate that facilitates the cyclopropanation. nih.gov The stereoselectivity of the cyclopropanation is influenced by the catalyst and the steric and electronic properties of the substrate.
| Spirocyclization Method | Key Reagents/Catalysts | Mechanistic Features |
| Corey-Chaykovsky Reaction | Sulfur ylides (e.g., (CH₃)₂SOCH₂) | Nucleophilic addition to a carbonyl, formation of a betaine intermediate, intramolecular Sɴ2 displacement. wikipedia.org |
| Intramolecular Cyclopropanation | Diazo compounds, transition metal catalysts (e.g., Rh₂(OAc)₄) | Formation of a metal-carbene intermediate, intramolecular addition to a double bond. nih.gov |
Detailed Mechanisms of Oxirane Ring-Opening and Rearrangement Processes
The strained oxirane ring in this compound is susceptible to a variety of ring-opening and rearrangement reactions, which are often the focal point of its synthetic utility. The mechanisms of these transformations are highly dependent on the reaction conditions, particularly the presence of acids or bases.
Under acidic conditions , the oxirane oxygen is protonated, forming a good leaving group and activating the ring towards nucleophilic attack. The subsequent ring-opening can proceed through a mechanism with SN1 or SN2 character, depending on the substitution pattern of the oxirane. researchgate.net For this compound, nucleophilic attack can occur at either of the two carbons of the oxirane ring. The regioselectivity is governed by a combination of steric and electronic factors, with the stability of the potential carbocationic intermediate playing a significant role.
A key rearrangement pathway for spiro-epoxides is the House-Meinwald rearrangement . nih.govresearchgate.netrsc.org This acid-catalyzed process involves the cleavage of a C-O bond of the oxirane ring, followed by the migration of a carbon-carbon bond of the cyclohexane (B81311) ring. This results in a ring expansion or contraction, leading to the formation of a carbonyl compound. For this compound, this rearrangement could potentially lead to the formation of a bicyclic aldehyde or a ring-expanded ketone, depending on which bond migrates. The mechanism is believed to proceed through a carbocationic intermediate, and the migratory aptitude of the adjacent bonds is a key determinant of the product distribution.
Base-catalyzed ring-opening of the oxirane ring typically proceeds via an SN2 mechanism. masterorganicchemistry.com A strong nucleophile attacks one of the oxirane carbons, leading to the inversion of stereochemistry at that center. The regioselectivity of the attack is primarily governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon.
| Reaction Condition | Key Mechanistic Steps | Expected Outcome for this compound |
| Acid-Catalyzed Ring-Opening | Protonation of oxirane oxygen, nucleophilic attack. | Formation of diols or other functionalized cyclohexanes. researchgate.net |
| House-Meinwald Rearrangement | Acid-catalyzed C-O bond cleavage, C-C bond migration. | Formation of bicyclic aldehydes or ring-expanded ketones. nih.govresearchgate.net |
| Base-Catalyzed Ring-Opening | Sɴ2 attack by a nucleophile on an oxirane carbon. | Formation of functionalized cyclohexanols with inversion of stereochemistry. masterorganicchemistry.com |
Understanding Radical and Pericyclic Reaction Pathways in Spirocyclic Systems
Beyond ionic pathways, the reactivity of this compound can also be understood through the lens of radical and pericyclic reactions. The presence of the strained cyclopropane (B1198618) and oxirane rings, in conjunction with the aldehyde, provides a unique platform for these concerted or stepwise radical processes.
Radical-mediated ring-opening of the oxirane can be initiated by various radical species. rsc.org For instance, treatment with a radical initiator can lead to the homolytic cleavage of a C-O bond, generating an oxygen-centered radical and a carbon-centered radical. The fate of these radical intermediates depends on the reaction conditions and the presence of radical traps. The adjacent aldehyde group can also participate in radical reactions, potentially leading to intramolecular cyclization or rearrangement.
Pericyclic reactions , which proceed through a cyclic transition state, are also plausible for this system. The cyclopropane ring, in particular, can participate in various thermally or photochemically induced pericyclic transformations. For example, a wikipedia.orgCurrent time information in Le Flore County, US.-sigmatropic shift involving the cleavage of a cyclopropane bond and migration of a group is a possibility. The aldehyde functionality can also act as a dienophile or a philodiene in cycloaddition reactions, although the steric hindrance of the spirocyclic system might pose a challenge.
Photochemical rearrangements are another important class of reactions for cyclopropyl (B3062369) aldehydes. google.com Upon irradiation, the molecule can be promoted to an excited state, where it can undergo transformations not accessible under thermal conditions. These can include decarbonylation, ring expansion, or rearrangements to isomeric structures. The specific pathway taken is highly dependent on the wavelength of light used and the presence of photosensitizers.
Transition State Analysis and Reaction Energetics
A deeper understanding of the reaction mechanisms involving this compound can be gained through computational chemistry, specifically through the analysis of transition states and reaction energetics. Density Functional Theory (DFT) calculations have proven to be a powerful tool for elucidating the geometries and energies of transition states in similar spirocyclic systems. researchgate.net
For the House-Meinwald rearrangement , computational studies can model the carbocationic intermediates and the transition states for the C-C bond migration. This allows for the prediction of the activation barriers for different migratory pathways, providing insight into the regioselectivity of the rearrangement. The calculated energetics can also help to rationalize the effect of catalysts on the reaction rate.
In pericyclic reactions , the Woodward-Hoffmann rules provide a qualitative framework for predicting the stereochemical outcome. However, computational analysis of the transition state can provide a more quantitative picture of the concerted bond-breaking and bond-forming processes. The aromaticity of the transition state can also be assessed to determine whether the reaction follows a favorable pathway.
The energetics of oxirane ring-opening can also be modeled to compare the feasibility of different mechanistic pathways under acidic, basic, or radical conditions. rsc.org By calculating the relative energies of the intermediates and transition states, it is possible to predict the major products and understand the factors that control the regioselectivity and stereoselectivity of the reaction.
Influence of Substituent Effects on Reaction Mechanisms
The reactivity and mechanistic pathways of this compound can be significantly influenced by the presence of substituents on the cyclohexane ring or at the aldehyde functionality. These substituent effects can be broadly categorized as electronic and steric in nature.
Electronic effects arise from the ability of a substituent to donate or withdraw electron density, which can stabilize or destabilize intermediates and transition states. nih.gov For example, an electron-donating group on the cyclohexane ring could stabilize a carbocationic intermediate in an acid-catalyzed oxirane ring-opening, thereby accelerating the reaction and potentially influencing the regioselectivity. Conversely, an electron-withdrawing group could disfavor carbocation formation and promote an SN2-like mechanism. The electronic nature of substituents on the cyclopropane ring is also known to affect the rate of its ring-opening. acs.orgacs.org
Steric effects are due to the spatial bulk of a substituent, which can hinder the approach of reagents or favor certain conformations. wikipedia.orgnumberanalytics.comnih.gov In the case of this compound, a bulky substituent on the cyclohexane ring could direct the attack of a nucleophile to the less hindered face of the molecule. Steric hindrance can also influence the conformational preferences of the cyclohexane ring, which in turn can affect the accessibility of the reactive sites and the stereochemical outcome of reactions.
| Effect Type | Influence on Reaction Mechanisms | Example |
| Electronic | Stabilization/destabilization of intermediates and transition states. | An electron-donating group can stabilize a carbocation in acid-catalyzed oxirane ring-opening. nih.gov |
| Steric | Hindrance to reagent approach, control of conformational preferences. | A bulky substituent can direct nucleophilic attack to the less hindered face of the molecule. wikipedia.orgnumberanalytics.com |
Stereochemical Aspects in 5 Oxaspiro 2.5 Octane 1 Carbaldehyde Chemistry
Chirality of the Spirocenter and Functionalization Sites
5-Oxaspiro[2.5]octane-1-carbaldehyde possesses multiple stereogenic centers, contributing to its potential for stereoisomerism. The primary source of chirality is the spiro carbon atom, C3, which connects the cyclopropane (B1198618) and the tetrahydropyran (B127337) rings. wikipedia.org Due to the perpendicular orientation of the two rings, the spirocenter can exhibit axial chirality, a stereochemical feature also observed in allenes and hindered biaryls. wikipedia.orglscollege.ac.in The molecule is chiral if it lacks a plane of symmetry and a center of inversion.
In addition to the spirocenter, the carbon atom of the carbaldehyde group, C1, and the adjacent carbon on the cyclopropane ring, C2, are also potential stereocenters. The presence of substituents on the tetrahydropyran ring would introduce further stereogenic centers. The interplay of these stereocenters leads to the possibility of multiple diastereomers and enantiomers.
The functionalization of this compound at different sites can either preserve or alter its stereochemical integrity. For instance, reactions involving the aldehyde group can proceed with stereocontrol, leading to the formation of new stereocenters with a defined relationship to the existing ones. Similarly, modifications on the tetrahydropyran or cyclopropane rings must consider the steric hindrance and electronic effects imposed by the spirocyclic framework.
Diastereoselective and Enantioselective Approaches to this compound
The synthesis of stereochemically pure this compound presents a significant challenge due to the presence of multiple stereocenters. Both diastereoselective and enantioselective strategies are crucial for accessing specific stereoisomers.
Diastereoselective Approaches:
Diastereoselective synthesis aims to control the relative configuration of the stereocenters. In the context of this compound, this involves controlling the orientation of the aldehyde group relative to the spirocyclic core. One potential strategy involves the cyclopropanation of a suitable precursor, where the stereochemistry of the existing centers directs the approach of the cyclopropanating agent. For instance, a diastereoselective Simmons-Smith cyclopropanation of a chiral allylic alcohol derived from a tetrahydropyran precursor could be envisioned.
Another approach could involve the intramolecular cyclization of a precursor containing pre-defined stereocenters. The stereochemical outcome of the cyclization would be dictated by the conformational preferences of the transition state, which in turn are influenced by the existing stereochemistry.
Enantioselective Approaches:
Enantioselective synthesis focuses on producing a single enantiomer of the target molecule. rsc.org This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.
For the synthesis of enantiomerically enriched this compound, an asymmetric epoxidation of a corresponding unsaturated precursor, followed by further functional group manipulations, could be a viable route. researchgate.net The Sharpless asymmetric epoxidation, for example, is a powerful tool for the enantioselective synthesis of epoxides from allylic alcohols. researchgate.net
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules. rsc.org Chiral aminocatalysts could potentially be employed in a Michael addition-type reaction to construct the spirocyclic framework in an enantioselective manner.
Below is a hypothetical data table illustrating the potential outcomes of a diastereoselective reaction in the synthesis of a this compound precursor.
| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | Catalyst X | Toluene | 0 | 85:15 |
| 2 | Catalyst X | THF | -20 | 90:10 |
| 3 | Catalyst Y | CH2Cl2 | 0 | 70:30 |
| 4 | Catalyst Y | THF | -20 | 75:25 |
Configurational Stability and Epimerization Studies
The configurational stability of this compound is a critical aspect, particularly concerning the stereocenter at the α-position to the aldehyde group (C1). Aldehydes with an α-stereocenter are susceptible to epimerization, a process where the configuration at that center is inverted, under certain conditions. nih.gov This can occur via the formation of an enol or enolate intermediate, which is achiral at the α-carbon.
The rate of epimerization is influenced by several factors, including the presence of acidic or basic catalysts, temperature, and the solvent. nih.gov For this compound, the rigidity of the spirocyclic system may impose certain conformational constraints that could influence the rate of enolization and subsequent epimerization.
Studying the configurational stability would involve subjecting a stereochemically pure sample of the compound to various conditions and monitoring the stereochemical integrity over time. This can be achieved using chiral chromatography or NMR spectroscopy.
The following table provides a hypothetical representation of an epimerization study on a single diastereomer of this compound.
| Condition | Time (h) | Diastereomeric Ratio (Initial:Epimer) |
| Neat, 25°C | 24 | >99:1 |
| 0.1 M HCl in THF, 25°C | 6 | 90:10 |
| 0.1 M NaOH in THF, 25°C | 2 | 70:30 |
| 80°C in Toluene | 24 | 95:5 |
Methods for Stereochemical Assignment
The unambiguous determination of the absolute and relative stereochemistry of this compound is essential. Several powerful analytical techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a cornerstone for determining the relative stereochemistry of organic molecules. researchgate.net Techniques such as 1H-1H COSY, HSQC, HMBC, and NOESY can provide detailed information about the connectivity and spatial proximity of atoms. rsc.org For this compound, NOESY experiments would be particularly valuable for establishing the relative orientation of the substituents on the cyclopropane and tetrahydropyran rings. The magnitude of coupling constants between protons can also provide insights into their dihedral angles and thus the conformation of the rings. researchgate.net
X-ray Crystallography:
Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a crystalline compound. mkuniversity.ac.innih.gov By diffracting X-rays through a single crystal of a stereochemically pure sample, a three-dimensional map of the electron density can be generated, revealing the precise arrangement of atoms in space. mkuniversity.ac.innih.gov This technique provides unequivocal proof of both the relative and absolute configuration. nih.gov
Chiroptical Methods:
Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are sensitive to the chirality of a molecule and can be used to determine its absolute configuration by comparing experimental data with theoretical calculations. daneshyari.comnumberanalytics.com These methods are particularly useful when suitable crystals for X-ray analysis cannot be obtained. daneshyari.com
The following table summarizes the primary methods for stereochemical assignment and the type of information they provide.
| Method | Information Provided |
| NMR Spectroscopy (NOESY, Coupling Constants) | Relative stereochemistry, conformational analysis |
| X-ray Crystallography | Absolute and relative stereochemistry |
| Chiroptical Methods (CD, ORD) | Absolute stereochemistry (often in combination with computational methods) |
Computational and Theoretical Studies on 5 Oxaspiro 2.5 Octane 1 Carbaldehyde
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of molecules. For 5-Oxaspiro[2.5]octane-1-carbaldehyde, methods like Density Functional Theory (DFT) and ab initio calculations can provide insights into bond lengths, bond angles, and dihedral angles. These calculations can identify the most stable conformations of the molecule by locating energy minima on the potential energy surface.
The conformational analysis of related spirocyclic systems, such as spiro-epoxides and spiro-dioxanes, has been successfully performed using these methods. rsc.orgrsc.org For instance, in the computational analysis of 1-oxaspiro[2.5]octane, a related spiro-epoxide, eight conformers were identified, with two chair-like conformers being predominant at room temperature. rsc.org A similar approach for this compound would likely involve identifying the preferred orientations of the cyclohexane (B81311) and oxetane (B1205548) rings, as well as the rotational conformers of the carbaldehyde group.
Table 1: Representative Theoretical Methods for Structural and Conformational Analysis
| Method | Level of Theory | Basis Set | Typical Applications |
| Density Functional Theory | B3LYP, M06-2X | 6-31G(d,p) | Geometry optimization, conformational searches, vibrational frequency analysis. |
| Ab initio Hartree-Fock | HF | STO-3G | Initial geometry optimization, wavefunction analysis. |
| Møller-Plesset Perturbation | MP2 | cc-pVDZ | More accurate energy calculations, inclusion of electron correlation. |
Prediction and Analysis of Reaction Mechanisms and Pathways
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and intermediates. For this compound, this could involve studying its reactivity in various transformations such as nucleophilic additions to the carbonyl group or reactions involving the spirocyclic core.
Computational studies on the cycloaddition reactions of donor-acceptor spirocyclopropanes with aldehydes, catalyzed by Brønsted acids, have successfully mapped out the reaction pathways. researchgate.net These studies utilized DFT to analyze the energetics of the reaction, revealing a three-stage process: activation of the spirocyclopropane, nucleophilic attack by the aldehyde, and subsequent ring-opening and rearrangement to form the product. researchgate.net Similar computational strategies could be employed to predict the outcomes and understand the mechanisms of reactions involving this compound. Furthermore, theoretical calculations have been used to substantiate proposed free radical mechanisms in the synthesis of steroidal spiro compounds. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time, providing a dynamic picture of its behavior. This method is particularly useful for flexible molecules and can reveal conformational changes that are not readily accessible through static quantum chemical calculations.
A study on the conformational analysis of spiro-epoxides utilized MD simulations to sample the coordinate space, followed by principal component analysis to reduce dimensionality and identify probable conformers. rsc.orgresearchgate.net This approach successfully determined the complete conformational space for 1-oxaspiro[2.5]octane and its derivatives. rsc.orgresearchgate.net Applying MD simulations to this compound would allow for an extensive exploration of its conformational landscape, including the interplay between the ring conformations and the orientation of the aldehyde substituent. Such simulations can also provide insights into how the molecular conformation is influenced by solvent molecules. nih.gov
Correlation of Computational Data with Experimental Observations
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. While specific experimental data for this compound is scarce, a general approach involves comparing computed properties with those determined experimentally for analogous compounds. For example, calculated spectroscopic data, such as NMR chemical shifts and coupling constants, can be compared with experimental spectra of related spirocyclic aldehydes to assess the accuracy of the computational model.
The integration of experimental data with computational techniques can enrich the interpretation of results and provide a more detailed molecular understanding. mdpi.com This can be achieved by using experimental data as restraints in computational sampling or by comparing back-calculated biophysical variables with experimental measurements. mdpi.com In cases where experimental data is available, a strong correlation between computed and experimental values enhances the predictive power of the computational model.
Development of Predictive Models for Reactivity and Selectivity
Computational chemistry can be used to develop predictive models for the reactivity and selectivity of chemical reactions. These models often take the form of quantitative structure-activity relationships (QSAR) or multivariate linear regression (MLR) models. rsc.org
For instance, predictive models for the aquatic toxicity of a range of aldehydes have been developed using molecular descriptors derived from semiempirical and ab initio calculations. nih.gov These models successfully correlated descriptors such as the logarithm of the partition coefficient (logP), negatively charged molecular surface area, and the reactivity of the aldehyde group with toxicity. nih.gov A similar approach could be used to develop models that predict the reactivity of this compound in various chemical environments or its potential biological activity. The development of such models is a key step towards the rational design of new reactions and molecules with desired properties. rsc.orgrsc.org
Applications of 5 Oxaspiro 2.5 Octane 1 Carbaldehyde in Organic Synthesis
Utility as a Versatile Synthetic Building Block
The structure of 5-Oxaspiro[2.5]octane-1-carbaldehyde lends itself to a variety of chemical transformations, positioning it as a versatile building block. The aldehyde functionality is a gateway to numerous classical organic reactions, including but not limited to:
Oxidation: Conversion to the corresponding carboxylic acid, 5-Oxaspiro[2.5]octane-1-carboxylic acid , which can then participate in amide or ester formations.
Reduction: Transformation into the primary alcohol, (5-Oxaspiro[2.5]octan-1-yl)methanol , a useful intermediate for ether synthesis or as a nucleophile.
Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.
Wittig Reaction and Related Olefinations: Conversion of the aldehyde to an alkene, allowing for the extension of the carbon chain and the introduction of new functional groups.
These fundamental transformations underscore the potential of this spirocyclic aldehyde as a foundational element for the synthesis of more elaborate molecules.
Intermediate in the Construction of Complex Molecular Architectures
While specific examples in the synthesis of named complex natural products are not yet prevalent in the literature, the structural motif of This compound is relevant to the construction of intricate molecular frameworks. The spirocyclic core can serve as a rigid scaffold, allowing for the controlled spatial arrangement of substituents. The combination of the cyclopropane (B1198618) and tetrahydropyran (B127337) rings can be found in various biologically active molecules, suggesting that derivatives of this aldehyde could serve as key intermediates in their synthesis.
Precursor for Diverse Heterocyclic and Spirocyclic Compounds
The reactivity of the aldehyde group, in concert with the oxaspirocyclic framework, makes This compound a promising precursor for a range of heterocyclic and more complex spirocyclic systems. For instance, condensation reactions with various dinucleophiles could lead to the formation of new fused or spiro-heterocyclic systems. Examples of potential transformations include:
Reaction with Hydrazines: Formation of pyrazoline or pyrazole (B372694) derivatives.
Reaction with Hydroxylamine: Synthesis of oximes, which can be further rearranged or reduced.
Reaction with Amidines or Guanidines: Construction of pyrimidine-type heterocycles.
These reactions would yield novel compounds with unique three-dimensional shapes, which could be of interest in medicinal chemistry and materials science.
Future Research Directions and Emerging Avenues
Design of More Efficient and Sustainable Synthetic Routes
The development of novel and efficient synthetic methodologies for accessing 5-oxaspiro[2.5]octane-1-carbaldehyde is a primary area for future research. Current synthetic approaches to similar spiro-epoxy compounds often rely on multi-step sequences. Future efforts could focus on the following:
Catalytic Asymmetric Synthesis: The presence of multiple stereocenters in the molecule necessitates the development of enantioselective and diastereoselective synthetic routes. Future research could explore the use of chiral catalysts, such as those based on transition metals or organocatalysts, to control the stereochemical outcome of the cyclopropanation and epoxidation steps. For instance, rhodium-catalyzed cyclopropanations have been shown to be highly effective in generating stereodefined spirocyclopropanes. acs.orgacs.org
Sustainable and Atom-Economical Reactions: A move towards more environmentally benign synthetic protocols is crucial. This could involve exploring one-pot reactions that minimize waste and purification steps. For example, adapting methodologies like the Adler-Becker reaction, which has been used for the synthesis of spiroepoxydienones, could provide a more direct route from readily available precursors. nih.govresearchgate.net The use of continuous flow chemistry and heterogeneous oxidants in such reactions could further enhance their sustainability. nih.govresearchgate.net
Novel Precursor Strategies: Investigation into unconventional starting materials and reaction pathways could lead to more efficient syntheses. This might include the use of bicyclo[1.1.0]butanes as precursors or exploring novel ring-expansion or rearrangement strategies to construct the spirocyclic core.
Exploration of Unprecedented Reactivity and Selectivity Patterns
The combination of a strained epoxide and an electrophilic aldehyde in a rigid spirocyclic framework suggests a rich and largely unexplored reactivity profile for this compound. Future research in this area could uncover novel chemical transformations:
Regio- and Stereoselective Ring-Opening Reactions: The inherent ring strain of the epoxide makes it susceptible to nucleophilic attack. Systematic studies on the ring-opening of the epoxide with a variety of nucleophiles (e.g., carbon, nitrogen, oxygen, sulfur nucleophiles) could lead to a diverse array of functionalized cyclohexanes with defined stereochemistry. The regioselectivity of this opening will be of fundamental interest. Lewis acid catalysis could be employed to control the regioselectivity of these transformations, as has been demonstrated for other spiro-epoxy systems. researchgate.netacs.org
Intramolecular Transformations: The proximity of the aldehyde and epoxide functionalities could be exploited to trigger novel intramolecular cyclizations or rearrangements. Under specific reaction conditions (e.g., acid or base catalysis, photochemistry), it may be possible to induce reactions that lead to complex polycyclic architectures that would be difficult to access through other means.
Tandem Reactions: The aldehyde group can be used as a handle for subsequent transformations, allowing for tandem reaction sequences where the epoxide is opened and the aldehyde is functionalized in a single operation. This could provide rapid access to complex molecular scaffolds.
Integration into Supramolecular and Material Science Applications
The rigid three-dimensional structure of spirocyclic compounds makes them attractive building blocks for supramolecular chemistry and materials science. mdpi.comnih.govmdpi.com While applications for this compound are yet to be explored, its unique structure suggests several possibilities:
Polymer Synthesis: The aldehyde and epoxide functionalities are both amenable to polymerization reactions. The bifunctional nature of the molecule could allow it to be used as a cross-linking agent or as a monomer for the synthesis of novel polymers with unique topologies and properties.
Scaffolds for Complex Architectures: The spirocyclic core can serve as a rigid scaffold for the precise spatial arrangement of functional groups. Following selective transformations of the aldehyde and epoxide, the resulting derivatives could be used as building blocks for the construction of complex molecular architectures, such as molecular cages or components of metal-organic frameworks.
Photochromic Materials: Spiro-compounds, particularly those containing heterocyclic rings, are known to exhibit photochromic properties. nih.gov Future research could investigate whether derivatives of this compound can be designed to display such properties, which have applications in optical data storage and smart materials.
Advanced Spectroscopic and Structural Elucidation Techniques
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for predicting its reactivity and designing applications. Future research should employ a combination of advanced spectroscopic and computational methods:
Multinuclear and Multidimensional NMR Spectroscopy: Detailed NMR studies, including 1H, 13C, and potentially 17O NMR, will be crucial for confirming the connectivity and relative stereochemistry of the molecule. Advanced techniques such as NOESY and ROESY can provide information about the spatial proximity of protons, aiding in conformational analysis.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide unambiguous proof of the molecule's three-dimensional structure and solid-state packing. This would be invaluable for validating computational models.
Computational Modeling: High-level computational studies, such as density functional theory (DFT) and ab initio methods, can be used to predict the molecule's stable conformations, vibrational frequencies, and NMR chemical shifts. rsc.orgnih.gov Such studies can also provide insights into the transition states of its potential reactions, thereby guiding experimental design. Principal component analysis of molecular dynamics trajectories could also be employed for a full conformational analysis. rsc.org
Interdisciplinary Research with Broader Chemical and Biological Significance
The structural motifs present in this compound are found in numerous biologically active natural products and pharmaceutical agents. researchgate.netnih.govnih.govdndi.orgmdpi.comresearchgate.net This suggests that the compound and its derivatives could have significant potential in medicinal chemistry and chemical biology.
Scaffold for Drug Discovery: Spirocycles are considered privileged scaffolds in drug discovery due to their ability to present substituents in well-defined three-dimensional orientations, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govdndi.orgrsc.org The epoxide and aldehyde functionalities provide convenient handles for the synthesis of diverse libraries of compounds for biological screening.
Exploration of Biological Activity: Given that many natural products containing epoxide and spirocyclic ether motifs exhibit a range of biological activities, including anticancer, antiviral, antibiotic, and antifungal properties, this compound and its derivatives should be investigated for their potential therapeutic applications. researchgate.netnih.gov The spiro-oxindole framework, for example, is a core structure in many compounds with potent anticancer activity. mdpi.comfrontiersin.org
Chemical Probes: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For example, the epoxide could be used to covalently label specific proteins or other biomolecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-oxaspiro[2.5]octane-1-carbaldehyde, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound typically involves cyclization or ring-closing metathesis. Optimization strategies include:
- Orthogonal protection strategies for reactive functional groups (e.g., aldehydes) to prevent side reactions .
- Screening of catalysts (e.g., Lewis acids or transition-metal catalysts) and solvents to enhance regioselectivity .
- Real-time monitoring via NMR or HPLC to track intermediates and adjust reaction parameters .
Q. How can the structural integrity and purity of this compound be validated experimentally?
- Methodological Answer :
- Spectroscopic characterization : Use / NMR to confirm spirocyclic geometry and carbonyl functionality. Compare spectral data with known spiro compounds (e.g., ethyl 1-oxaspiro[2.5]octane-6-carboxylate) .
- Chromatographic purity : Employ GC-MS or HPLC with a polar stationary phase (e.g., C18) to assess purity >95% .
- Elemental analysis : Verify empirical formula consistency (CHO) to rule out contaminants .
Q. What are the key stability considerations for this compound under ambient storage or experimental conditions?
- Methodological Answer :
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds. Store at -20°C under inert atmosphere to prevent oxidation .
- Hydrolytic sensitivity : Test stability in protic vs. aprotic solvents (e.g., DMF vs. THF) using kinetic studies .
- Light sensitivity : Conduct UV-Vis spectroscopy to assess photodegradation; use amber vials for storage .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- Transition-state analysis : Calculate activation energies for ring-opening or nucleophilic addition using Gaussian or ORCA software .
- Solvent effects : Apply COSMO-RS models to simulate solvent polarity impacts on reaction pathways .
- Validation : Correlate computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported reactivity data for spirocyclic aldehydes in cross-coupling reactions?
- Methodological Answer :
- Systematic variable testing : Isolate factors like catalyst loading, ligand choice, or steric hindrance using Design of Experiments (DoE) .
- In situ spectroscopy : Use IR or Raman to detect transient intermediates that explain divergent pathways .
- Meta-analysis : Compare datasets across literature, focusing on reaction conditions (e.g., solvent/base pairs) .
Q. How can this compound be applied in the synthesis of heterocyclic drug candidates, and what are the mechanistic bottlenecks?
- Methodological Answer :
- Retrosynthetic planning : Target fused heterocycles (e.g., indoles or benzofurans) via aldehyde-amine condensations or [4+2] cycloadditions .
- Mechanistic bottlenecks : Investigate steric strain in spiro systems using X-ray crystallography or variable-temperature NMR .
- Biological compatibility : Screen for metabolic stability using liver microsome assays .
Q. What advanced techniques characterize the electronic properties of this compound for catalysis or materials science applications?
- Methodological Answer :
- Electrochemical profiling : Perform cyclic voltammetry to measure redox potentials and electron-withdrawing/donating effects .
- Surface adsorption studies : Use AFM or XPS to analyze interactions with metal nanoparticles or MOFs .
- Theoretical modeling : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity in charge-transfer systems .
Methodological Guidance for Research Design
Designing experiments to probe the kinetic vs. thermodynamic control in spirocyclic aldehyde derivatization:
- Step 1 : Vary reaction temperature (e.g., 0°C to 80°C) and monitor product ratios via HPLC .
- Step 2 : Quench reactions at timed intervals to isolate intermediates for structural elucidation .
- Step 3 : Compare energy profiles using computational tools to distinguish kinetic/thermodynamic pathways .
Addressing reproducibility challenges in spiro compound synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
